molecular formula C21H21N5O2 B609491 Cis-4-{[2-(1h-Benzimidazol-5-Ylamino)quinazolin-8-Yl]oxy}cyclohexanol CAS No. 1792999-26-8

Cis-4-{[2-(1h-Benzimidazol-5-Ylamino)quinazolin-8-Yl]oxy}cyclohexanol

Numéro de catalogue B609491
Numéro CAS: 1792999-26-8
Poids moléculaire: 375.43
Clé InChI: FYWRWBSYRGSWIQ-IYBDPMFKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“Cis-4-{[2-(1h-Benzimidazol-5-Ylamino)quinazolin-8-Yl]oxy}cyclohexanol” is a chemical compound with the molecular formula C21H21N5O2 . It has an average mass of 375.424 Da and a monoisotopic mass of 375.169525 Da .


Molecular Structure Analysis

The compound contains a cyclohexanol group, a quinazolinyl group, and a benzimidazolyl group . The quinazolinyl and benzimidazolyl groups are connected by an amino link, and the quinazolinyl group is connected to the cyclohexanol group by an ether link . The compound has two defined stereocentres .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 726.2±70.0 °C at 760 mmHg, and a flash point of 393.0±35.7 °C . It has 7 hydrogen bond acceptors, 3 hydrogen bond donors, and 4 freely rotating bonds . Its polar surface area is 96 Å2 .

Applications De Recherche Scientifique

Treatment of Synovial Sarcoma

NCB-0846 has been studied for its efficacy in treating synovial sarcoma, a type of cancer. The compound was found to induce apoptotic cell death in synovial sarcoma cells by blocking Wnt target genes, including MYC. Oral administration of NCB-0846 induced regression of xenografts established by inoculation of synovial sarcoma cells .

Targeting Traf2-and-Nck-Interacting Kinase (TNIK)

NCB-0846 is a small-molecule TNIK inhibitor. TNIK is an essential transcriptional co-regulator of Wnt target genes. Dysregulation of Wnt signaling has been implicated in synovial sarcoma, and NCB-0846 has shown potential in targeting TNIK for therapeutic purposes .

Therapeutic Targeting in Papillary Thyroid Carcinoma (PTC)

NCB-0846 has been evaluated for its therapeutic effects in PTC. TNIK expression was found to be upregulated in PTC tissues. NCB-0846 significantly inhibited TNIK kinase activity, induced cell apoptosis, and activated apoptosis-related proteins in a dose-dependent manner. It also inhibited tumor growth in tumor-bearing mice .

Regulation of Cytoskeleton Remodeling and Cell Migration

TNIK is known to mediate cytoskeleton remodeling and promote cell migration. NCB-0846, as a TNIK inhibitor, has potential therapeutic implications in conditions where these processes play a crucial role .

Inhibition of Wnt Signaling

NCB-0846 has been found to bind to TNIK in an inactive conformation, which is likely essential for Wnt inhibition. This property makes NCB-0846 a potential therapeutic agent in conditions where Wnt signaling is dysregulated .

Treatment of Colorectal Cancer

NCB-0846 has been identified as a small-molecule TNIK-inhibitory compound with a backbone structure different from NCB-0005. It inhibits the transcriptional coactivator function of TNIK, making it a potential therapeutic agent in the treatment of colorectal cancer .

Mécanisme D'action

Target of Action

NCB-0846, a small-molecule inhibitor, primarily targets TRAF2 and NCK-interacting kinase (TNIK) . TNIK is a serine/threonine kinase that plays a crucial role in cell signal transduction by interacting with TNF receptor-associated factor 2 (TRAF2) and non-catalytic region of tyrosine kinase adaptor (NCK) . It is an essential part of the Wnt signaling pathway, maintaining normal cell function and involved in the occurrence of cancer and neurological diseases .

Mode of Action

NCB-0846 binds to TNIK in an inactive conformation, thereby inhibiting the transcriptional coactivator function of TNIK . This inhibition is associated with the suppression of Sma- and Mad-Related Protein-2/3 (SMAD2/3) phosphorylation and nuclear translocation . The inhibition of TNIK by NCB-0846 results in the downregulation of AKT phosphorylation in TNIK-amplified cells .

Biochemical Pathways

NCB-0846 affects the Wnt signaling pathway and the MAPK/ERK pathway . It inhibits the Wnt-mediated cancer stemness in colorectal cancer stem cells (CSC), as evidenced by the reduction of the protein levels of CD44, CD133, and ALDH1 . It also suppresses TGFβ1-induced epithelial to mesenchymal transition (EMT) of human non-small-cell lung cancer line A549 .

Result of Action

NCB-0846 has significant molecular and cellular effects. It inhibits cell viability , induces cell apoptosis, and activates apoptosis-related proteins in a dose-dependent manner . It also restores the cell membrane localization of E-cadherin and a tight junction protein, zonula occludens-1 (ZO-1), and suppresses the expression of mesenchymal cell markers .

Action Environment

It’s worth noting that the effectiveness of ncb-0846 can be influenced by the specific cellular environment, such as the presence of certain signaling pathways or the state of the cells (eg, cancer stem cells or cells undergoing EMT) .

Propriétés

IUPAC Name

4-[2-(3H-benzimidazol-5-ylamino)quinazolin-8-yl]oxycyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c27-15-5-7-16(8-6-15)28-19-3-1-2-13-11-22-21(26-20(13)19)25-14-4-9-17-18(10-14)24-12-23-17/h1-4,9-12,15-16,27H,5-8H2,(H,23,24)(H,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWRWBSYRGSWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1O)OC2=CC=CC3=CN=C(N=C32)NC4=CC5=C(C=C4)N=CN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cis-4-{[2-(1h-Benzimidazol-5-Ylamino)quinazolin-8-Yl]oxy}cyclohexanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cis-4-{[2-(1h-Benzimidazol-5-Ylamino)quinazolin-8-Yl]oxy}cyclohexanol
Reactant of Route 2
Reactant of Route 2
Cis-4-{[2-(1h-Benzimidazol-5-Ylamino)quinazolin-8-Yl]oxy}cyclohexanol
Reactant of Route 3
Reactant of Route 3
Cis-4-{[2-(1h-Benzimidazol-5-Ylamino)quinazolin-8-Yl]oxy}cyclohexanol
Reactant of Route 4
Cis-4-{[2-(1h-Benzimidazol-5-Ylamino)quinazolin-8-Yl]oxy}cyclohexanol
Reactant of Route 5
Cis-4-{[2-(1h-Benzimidazol-5-Ylamino)quinazolin-8-Yl]oxy}cyclohexanol
Reactant of Route 6
Reactant of Route 6
Cis-4-{[2-(1h-Benzimidazol-5-Ylamino)quinazolin-8-Yl]oxy}cyclohexanol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.